molecular formula C15H24ClNO4 B4798236 4-(Diethylamino)butan-2-yl 2,4-dihydroxybenzoate;hydrochloride

4-(Diethylamino)butan-2-yl 2,4-dihydroxybenzoate;hydrochloride

Cat. No.: B4798236
M. Wt: 317.81 g/mol
InChI Key: XRUHYVUDDNLJQD-UHFFFAOYSA-N
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Description

4-(Diethylamino)butan-2-yl 2,4-dihydroxybenzoate;hydrochloride is an organic compound with the molecular formula C15H24ClNO4. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)butan-2-yl 2,4-dihydroxybenzoate;hydrochloride typically involves the reaction of 2,4-dihydroxybenzoic acid with 4-(diethylamino)butan-2-ol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities .

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)butan-2-yl 2,4-dihydroxybenzoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

4-(Diethylamino)butan-2-yl 2,4-dihydroxybenzoate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Diethylamino)butan-2-yl 2,4-dihydroxybenzoate;hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and disrupt cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Diethylamino)butan-2-yl 2,4-dihydroxybenzoate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-(diethylamino)butan-2-yl 2,4-dihydroxybenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4.ClH/c1-4-16(5-2)9-8-11(3)20-15(19)13-7-6-12(17)10-14(13)18;/h6-7,10-11,17-18H,4-5,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUHYVUDDNLJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC(C)OC(=O)C1=C(C=C(C=C1)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780867
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(Diethylamino)butan-2-yl 2,4-dihydroxybenzoate;hydrochloride
Reactant of Route 2
4-(Diethylamino)butan-2-yl 2,4-dihydroxybenzoate;hydrochloride
Reactant of Route 3
4-(Diethylamino)butan-2-yl 2,4-dihydroxybenzoate;hydrochloride
Reactant of Route 4
4-(Diethylamino)butan-2-yl 2,4-dihydroxybenzoate;hydrochloride
Reactant of Route 5
4-(Diethylamino)butan-2-yl 2,4-dihydroxybenzoate;hydrochloride
Reactant of Route 6
4-(Diethylamino)butan-2-yl 2,4-dihydroxybenzoate;hydrochloride

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